trans-3-Hydroxyhex-4-enoic acid
Overview
Description
trans-3-Hydroxyhex-4-enoic acid: is an organic compound with the molecular formula C6H10O3. It belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a six-carbon chain with a hydroxyl group and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxyhex-4-enoic acid typically involves the hydroxylation of hexenoic acid derivatives. One common method is the catalytic hydrogenation of 3-hydroxy-4-hexenoic acid using palladium on carbon (Pd/C) as a catalyst under mild conditions .
Industrial Production Methods: it is likely that large-scale synthesis would involve similar catalytic processes with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-3-Hydroxyhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products Formed:
Oxidation: 3-Ketohex-4-enoic acid or 3-carboxyhex-4-enoic acid.
Reduction: 3-Hydroxyhexanoic acid.
Substitution: 3-Chlorohex-4-enoic acid.
Scientific Research Applications
Chemistry: trans-3-Hydroxyhex-4-enoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Mechanism of Action
The mechanism of action of trans-3-Hydroxyhex-4-enoic acid involves its interaction with various molecular targets and pathways. It is known to participate in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol and other isoprenoids . The compound’s hydroxyl and double bond functionalities allow it to engage in multiple biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
3-Hydroxyhexanoic acid: Lacks the double bond present in trans-3-Hydroxyhex-4-enoic acid.
3,5-Dihydroxyhexanoic acid: Contains an additional hydroxyl group.
trans-5-Hydroxyhex-2-enoic acid: Has the hydroxyl group and double bond at different positions.
Properties
IUPAC Name |
(E)-3-hydroxyhex-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNGPVEUCUWSR-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26811-78-9 | |
Record name | 4-Hexenoic acid, 3-hydroxy-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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